molecular formula C9H6BrFN2O B1438753 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole CAS No. 883230-92-0

2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B1438753
M. Wt: 257.06 g/mol
InChI Key: CFUPNVDSCPVKTG-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of 4-Bromo-2-fluorophenyl1, which is a halogenated aromatic compound1. It’s important to note that the specific properties and characteristics of “2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole” would depend on its exact molecular structure, which I couldn’t find in the search results.



Synthesis Analysis

While I couldn’t find the specific synthesis process for “2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole”, a related compound, 4-Bromo-2-fluoroaniline, can be synthesized from 2-Nitroaniline using a mixture of CuSO4·5H2O, CH3CN, H2O, NaBr, and Na2S2O82.



Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For instance, 4-Bromo-2-fluorobiphenyl, a related compound, has a molecular weight of 251.094 Da3. However, without the exact molecular structure of “2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole”, it’s difficult to provide a detailed analysis.



Chemical Reactions Analysis

The chemical reactions involving “2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole” would depend on its molecular structure and the conditions under which the reactions take place. Unfortunately, I couldn’t find specific information on this in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, 4-Bromo-2-fluorobiphenyl has a density of 1.4±0.1 g/cm33. However, without the exact molecular structure of “2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole”, it’s difficult to provide a detailed analysis.


Scientific Research Applications

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles have been extensively explored for their therapeutic worth across various medicinal chemistry domains. Their structural uniqueness enables effective binding with different enzymes and receptors in biological systems, facilitating a spectrum of bioactivities. Research has shown that these derivatives exhibit significant potency in treating ailments, including cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viral diseases, and more. The broad therapeutic potential of 1,3,4-oxadiazole derivatives underscores their significant contribution to drug development and medicinal chemistry (Verma et al., 2019).

Synthesis and Pharmacological Aspects

Recent advances in the synthesis and pharmacological exploration of 1,3,4-oxadiazole and its derivatives highlight their versatile pharmacokinetic properties. These compounds engage in hydrogen bond interactions with biomacromolecules, enhancing their pharmacological activity. The antibacterial, anti-inflammatory, antitubercular, antifungal, anti-diabetic, and anticancer activities of oxadiazole derivatives have been well-documented, presenting a promising avenue for novel drug discovery and development (Wang et al., 2022).

Metal-Ion Sensing and Synthetic Applications

Oxadiazoles, particularly the 1,3,4-oxadiazole scaffolds, are pivotal in the synthesis of fluorescent frameworks for potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. These properties make them ideal candidates for selective metal-ion sensing, highlighting the diverse applicability of 1,3,4-oxadiazole derivatives beyond pharmacology into material science and analytical chemistry (Sharma et al., 2022).

Antimicrobial Activity

The emergence of antimicrobial resistance has propelled the search for new antimicrobial agents. 1,3,4-Oxadiazole derivatives have emerged as potent candidates, exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The activity of these compounds often surpasses that of known antibiotics, marking them as promising leads for the development of novel antimicrobial therapies (Glomb & Świątek, 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 4-Bromo-2-fluorobiphenyl is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 24. However, without specific information on “2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole”, it’s difficult to provide an accurate analysis.


Future Directions

The future directions for research and development involving “2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole” would depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on this in the search results.


properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c1-5-12-13-9(14-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUPNVDSCPVKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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